9-(Methylthio)acridine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Methylthio)acridine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C16H12F3NO2S and a molecular weight of 339.33 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific applications.
Vorbereitungsmethoden
The synthesis of 9-(Methylthio)acridine 2,2,2-trifluoroacetate typically involves the reaction of acridine derivatives with methylthio groups and trifluoroacetic acid. The specific synthetic routes and reaction conditions can vary, but a common method includes:
Step 1: Reacting acridine with methylthiol in the presence of a suitable catalyst.
Step 2:
Analyse Chemischer Reaktionen
9-(Methylthio)acridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Methylthio)acridine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 9-(Methylthio)acridine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA strands, disrupting the normal function of the genetic material and leading to mutations. This property is particularly useful in studying the effects of DNA damage and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(Methylthio)acridine 2,2,2-trifluoroacetate include:
Proflavine: An acridine derivative used as a topical antiseptic. It also intercalates into DNA but has different substituents.
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Trifluoroacetic Acid: While not structurally similar, it shares the trifluoroacetate group and is widely used in organic synthesis
Eigenschaften
CAS-Nummer |
88147-36-8 |
---|---|
Molekularformel |
C16H12F3NO2S |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
9-methylsulfanylacridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H11NS.C2HF3O2/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7) |
InChI-Schlüssel |
IMORVRFWJZJPSV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C2C=CC=CC2=NC3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.